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Compound of Interest

Compound Name: 2-(2,2-Dimethylmorpholino)ethanol

CAS No.: 83497-79-4

Cat. No.: B3387504

Get Quote

Executive Briefing & Pharmacological Rationale
The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged pharmacophore in modern drug

discovery, serving as the structural foundation for numerous targeted therapies, including

CDK4/6 inhibitors, Wee-1 kinase inhibitors, and diacylglycerol kinase (DGK) inhibitors 1[1].

Modifying this core with cyclic amines is a critical strategy for tuning the molecule's

pharmacokinetic (PK) profile and target affinity.

The incorporation of cis-2,6-dimethylmorpholine via nucleophilic aromatic substitution (SNAr) is

particularly advantageous. Mechanistically, the cis-isomer is a meso compound, which prevents

the generation of complex diastereomeric mixtures during synthesis. Pharmacologically, the

dual methyl groups provide steric shielding adjacent to the morpholine oxygen, significantly

reducing susceptibility to oxidative metabolism (e.g., by CYP450 enzymes) while enhancing

hydrophobic interactions within the kinase hinge region.
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The functionalization of the pyrido[2,3-d]pyrimidin-7-one core typically relies on the electron-

deficient nature of the pyrimidine ring. Nitrogen heteroatoms in the ring withdraw electron

density, rendering the C2 and C4 positions highly electrophilic. When a leaving group (such as

a chloride or bromide) is installed at these positions, the system is primed for SNAr.

The reaction proceeds via the formation of a negatively charged Meisenheimer complex. The

use of polar aprotic solvents (like DMF or NMP) is non-negotiable here; they stabilize this

highly polarized transition state, accelerating the reaction. Furthermore, because the addition of

the amine generates an equivalent of strong acid (HCl), an exogenous non-nucleophilic base is

required to act as an acid scavenger, ensuring the incoming nucleophile remains unprotonated

and active.
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Synthetic pathway for dimethylmorpholine-substituted pyrido[2,3-d]pyrimidin-7-ones.
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Self-Validating Experimental Protocol
The following protocol details the SNAr coupling of cis-2,6-dimethylmorpholine to a 2-chloro-

pyrido[2,3-d]pyrimidin-7-one intermediate. This methodology synthesizes optimal conditions

validated in recent patent literature for DGK and Wee-1 kinase inhibitors2[2],3[3].

Step 1: Reaction Assembly
Charge the Reactor: To an oven-dried, nitrogen-flushed round-bottom flask, add the

electrophilic intermediate (e.g., 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-

one) (1.0 eq).

Solvation: Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

to achieve a substrate concentration of 0.1 M.

Causality: Anhydrous conditions prevent competitive hydrolysis of the 2-chloro position to

the corresponding inactive pyrimidinol.

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or Potassium Carbonate

(K2CO3) (1.5 eq)3[3].

Causality: DIPEA is preferred for homogeneous reactions, while K2CO3 is excellent if a

heterogeneous scavenger is desired to simplify downstream aqueous workup.

Nucleophile Addition: Add cis-2,6-dimethylmorpholine (1.2 eq) dropwise at room

temperature.

Step 2: Thermal Activation & In-Process Control (IPC)
Heating: Elevate the reaction temperature to 50–60 °C and stir for 1 hour 2[2].

Causality: The steric bulk of the 2,6-dimethyl groups adjacent to the nucleophilic nitrogen

creates a kinetic barrier that requires mild thermal activation.

Self-Validation Check (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and

analyze via LC-MS.
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Validation Gate: Proceed to Step 3 only if the starting material peak area is <2% relative to

the product. If >2%, add an additional 0.2 eq of the amine and stir for 30 more minutes.

Step 3: Quenching and Workup
Precipitation: Cool the mixture to room temperature. Slowly pour the reaction mixture into

ice-cold distilled water (10 volumes relative to the reaction solvent) while stirring vigorously.

Causality: The target compound is highly lipophilic and will rapidly precipitate, leaving the

polar DMF/NMP and DIPEA hydrochloride salts dissolved in the aqueous phase.

Filtration: Isolate the precipitated solid by filtration through a Celite® pad or sintered glass

funnel. Wash the filter cake with excess water (3 x 10 mL) to remove residual solvent2[2].

Step 4: Purification
Preparative HPLC: Dissolve the crude product in a minimal amount of Methanol. Purify using

preparative HPLC (e.g., Cellulose-5 column; mobile phase: 0.3% DEA in MeOH) 2[2].

Concentrate the pure fractions under reduced pressure.
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Experimental workflow and in-process validation for the S_NAr amination step.
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Quantitative Data: Condition Optimization
The following table summarizes empirical optimization data for the SNAr coupling of cis-2,6-

dimethylmorpholine to the pyrido[2,3-d]pyrimidin-7-one core.

Solvent Base
Temperatur
e (°C)

Time (h)
Conversion
(%)

Impurity
Profile /
Notes

DMF K2CO3 50 12 >95

Low;

overnight

reaction

required[3].

NMP DIPEA 60 1 >98

Very Low;

optimal

kinetics and

yield[2].

EtOH TEA 80 4 85

Moderate;

competitive

solvolysis

observed.

THF DIPEA 65 6 70

High

unreacted

SM; poor

stabilization

of transition

state.

Troubleshooting & Causality
Issue: Stalled Reaction (<80% Conversion after 2 hours).

Causality: The steric hindrance of the cis-2,6-dimethylmorpholine can slow down the

nucleophilic attack compared to unsubstituted morpholine.
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Solution: Do not push the temperature beyond 80 °C, as this can lead to degradation of

the pyrimidine core. Instead, verify the anhydrous nature of the solvent and add an

additional 0.5 eq of DIPEA to ensure the amine is fully deprotonated and active.

Issue: Appearance of a M+18 peak in LC-MS.

Causality: This indicates the formation of the pyrimidinol byproduct, caused by competitive

SNAr by adventitious water in the solvent or highly hygroscopic bases.

Solution: Utilize strictly anhydrous DMF/NMP. If using K2CO3, ensure it has been oven-

dried prior to use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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